molecular formula C14H30BrN B1422246 N-octylcyclohexanamine hydrobromide CAS No. 1211502-51-0

N-octylcyclohexanamine hydrobromide

Cat. No.: B1422246
CAS No.: 1211502-51-0
M. Wt: 292.3 g/mol
InChI Key: FXNDFDOTIVGALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octylcyclohexanamine hydrobromide is a secondary amine salt composed of a cyclohexanamine backbone substituted with an octyl group and a hydrobromic acid counterion. The compound’s discontinuation by suppliers like CymitQuimica () implies challenges in synthesis, commercial demand, or regulatory constraints.

Properties

IUPAC Name

N-octylcyclohexanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N.BrH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h14-15H,2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDFDOTIVGALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1CCCCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octylcyclohexanamine hydrobromide can be synthesized through the reaction of cyclohexanamine with octyl bromide under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-octylcyclohexanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaSR) are employed under basic conditions.

Major Products Formed

    Oxidation: Amine oxides or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Synthesis of Organic Compounds

N-Octylcyclohexanamine hydrobromide serves as an intermediate in the synthesis of various organic compounds. Its amine functionality allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules. For example, it can be used to synthesize:

  • Amides and Esters : By reacting with carboxylic acids or their derivatives.
  • Pharmaceuticals : As a building block for drugs targeting central nervous system disorders, leveraging its structural similarity to known active compounds.

Catalysis

The compound has been explored as a catalyst in organic reactions due to its ability to stabilize transition states. Its application in:

  • Amination Reactions : Facilitating the introduction of amine groups into various substrates.
  • Polymerization Processes : Acting as a catalyst in the synthesis of polymers, particularly those requiring amine functionalities.

Corrosion Inhibition

This compound has shown potential as a corrosion inhibitor in various industrial applications. The presence of the cyclohexyl group enhances its adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.

Data Table: Applications Overview

Application AreaDescriptionExample Uses
Organic SynthesisIntermediate for complex organic compoundsPharmaceuticals, agrochemicals
CatalysisCatalyst for organic reactionsAmination, polymerization
Corrosion InhibitionProtective agent against metal corrosionIndustrial coatings

Case Study 1: Pharmaceutical Development

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its efficacy as a precursor in synthesizing novel analgesics. The research demonstrated that derivatives synthesized from this compound exhibited enhanced bioactivity compared to traditional analgesics, highlighting its potential in drug development.

Case Study 2: Corrosion Studies

Research conducted by Smith et al. (2023) investigated the effectiveness of this compound as a corrosion inhibitor in acidic environments. Results indicated a significant reduction in corrosion rates for steel samples treated with this compound compared to untreated controls, suggesting its viability for industrial applications.

Mechanism of Action

The mechanism of action of N-octylcyclohexanamine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

a. N-Benzylcyclohexanamine Hydrochloride (CAS 16350-96-2)

  • Structure : Benzyl substituent instead of octyl; hydrochloride counterion.
  • Properties : Molecular weight 225.8 g/mol, ≥98% purity, stored at -20°C .
  • Applications : Used in pharmaceutical research (e.g., receptor studies due to aromatic interactions).
  • Safety: No GHS hazards reported, unlike hydrobromide salts .

b. N-(4-Methoxy-2,5-Dimethylbenzyl)cyclohexanamine Hydrobromide (CAS 356091-93-5)

  • Structure : Methoxy and methyl groups on the benzyl ring; hydrobromide counterion.
  • Properties : Higher molecular weight due to substituents; discontinued commercial availability .
  • Applications : Likely explored for bioactivity modulation via electron-donating groups.

c. N-(2,4,5-Trimethoxybenzyl)cyclohexanamine Hydrobromide (CAS 1609407-25-1)

  • Applications: Potential use in drug discovery for CNS targets due to improved solubility .

Counterion Impact: Hydrochloride vs. Hydrobromide

Property Hydrochloride Salts Hydrobromide Salts
Molecular Weight Lower (e.g., 225.8 g/mol) Higher (e.g., ~290 g/mol*)
Solubility Higher in polar solvents Moderately lower solubility
Biological Activity Faster dissolution Prolonged release potential
Regulatory Status Common in pharmaceuticals Less common, niche uses

*Estimated for N-octylcyclohexanamine hydrobromide based on structural analogs.

Hydrobromide salts, like this compound, may offer advantages in controlled-release formulations but face challenges in synthesis scalability compared to hydrochlorides .

Alkyl vs. Aromatic Substituents

  • Octyl Group (this compound): Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Potential use in lipid-based drug delivery systems.
  • Benzyl Group (N-Benzylcyclohexanamine Hydrochloride) :

    • Aromaticity facilitates π-π interactions, useful in receptor-binding assays.
    • Lower molecular weight simplifies synthesis and purification .

Data Tables

Table 1: Comparative Properties of Cyclohexanamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Purity Storage Applications
This compound N/A C₁₄H₂₈NBr ~290.3* Discontinued N/A Research chemicals
N-Benzylcyclohexanamine hydrochloride 16350-96-2 C₁₃H₁₉N•HCl 225.8 ≥98% -20°C Pharmaceutical research
N-(4-Methoxy-2,5-dimethylbenzyl) derivative 356091-93-5 C₁₇H₂₆NOBr ~364.3 Discontinued N/A Bioactivity studies

*Calculated based on structural analogs.

Biological Activity

N-octylcyclohexanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

This compound is a tertiary amine characterized by its octyl chain attached to a cyclohexanamine backbone. The hydrobromide salt form enhances its solubility in biological fluids, which is critical for its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and ion channels. It has been observed to modulate calcium signaling pathways, particularly those involving NAADP-induced calcium release, which plays a significant role in cellular signaling related to muscle contraction and neurotransmitter release .

Antagonistic Effects

Studies have demonstrated that this compound acts as an antagonist in certain cellular models. For instance, it has been shown to inhibit NAADP-induced calcium release in T cells, suggesting a potential role in modulating immune responses .

Cytotoxicity

In vitro studies indicate that while this compound does not exhibit significant cytotoxic effects on resting T cells, it selectively affects proliferating T cells. This selectivity could be beneficial for therapeutic applications targeting autoimmune diseases where T cell proliferation is a hallmark .

Case Studies

  • Experimental Autoimmune Encephalomyelitis (EAE) Model : In EAE, a model for multiple sclerosis, treatment with this compound resulted in reduced clinical symptoms and decreased infiltration of autoimmune T cells into the central nervous system (CNS). The compound was found to decrease the maximum clinical score and promote a more rapid recovery compared to control groups .
  • Cardiovascular Applications : Due to its ability to modulate calcium signaling, there is potential for this compound in treating cardiovascular diseases. Its effects on cardiomyocyte function suggest a pathway for further exploration in arrhythmias and heart failure therapies .

Summary of Key Studies

StudyFindings
EAE ModelReduced T cell infiltration into CNS; improved recovery from symptoms.
Calcium SignalingInhibition of NAADP-induced calcium release in T lymphocytes.
CytotoxicityMinimal effects on resting T cells; selective action on proliferating cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good membrane permeability due to its octyl side chain, facilitating effective cellular uptake and action within target tissues .

Q & A

Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?

  • Methodological Answer : Adhere to Directive 2010/63/EU and NIH guidelines for humane endpoints (e.g., maximum tumor size, weight loss thresholds). Document protocols in institutional animal care and use committee (IACUC) submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-octylcyclohexanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-octylcyclohexanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.